1-bromo-4-(p-tolyloxy)benzene
Overview
Description
1-Bromo-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H11BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further connected to a p-tolyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
1-Bromo-4-(p-tolyloxy)benzene finds applications in several scientific research areas:
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(4-methylphenoxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom that is directly attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .
Mode of Action
1-Bromo-4-(4-methylphenoxy)benzene interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . This results in the formation of a benzylic radical, which then reacts with NBS to form 1-Bromo-4-(4-methylphenoxy)benzene .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-4-(4-methylphenoxy)benzene is the free radical bromination of alkyl benzenes . This pathway is important for synthesis problems, particularly in organic chemistry . The downstream effects of this pathway include the formation of brominated alkyl benzenes, which can be used as intermediates in further chemical reactions .
Result of Action
The result of the action of 1-Bromo-4-(4-methylphenoxy)benzene is the formation of a brominated alkyl benzene . This compound can then be used as an intermediate in further chemical reactions . At the molecular and cellular level, the formation of this compound involves the generation of free radicals and the bromination of a benzene ring .
Action Environment
The action of 1-Bromo-4-(4-methylphenoxy)benzene can be influenced by various environmental factors. For example, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the bromination reaction . Additionally, the reaction rate can be influenced by the temperature and the concentration of the reactants . The stability of 1-Bromo-4-(4-methylphenoxy)benzene may also be affected by exposure to light and heat, as these conditions can promote further free radical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(p-tolyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method includes the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated aromatic compound under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(p-tolyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents under suitable conditions.
Coupling Reactions: Suzuki–Miyaura coupling, where the compound reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst.
Suzuki–Miyaura Coupling: Palladium catalyst, boronic acid derivatives, and a base such as potassium carbonate.
Major Products:
Substitution Reactions: Depending on the substituent introduced, various substituted aromatic ethers can be formed.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but lacks the p-tolyloxy group.
4-Bromoanisole: Contains a methoxy group instead of a p-tolyloxy group.
1-Bromo-4-(bromomethyl)benzene: Features a bromomethyl group instead of a p-tolyloxy group.
Uniqueness: 1-Bromo-4-(p-tolyloxy)benzene is unique due to the presence of both a bromine atom and a p-tolyloxy group, which imparts distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Properties
IUPAC Name |
1-bromo-4-(4-methylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHCGDZZUOIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623386 | |
Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-93-1 | |
Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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